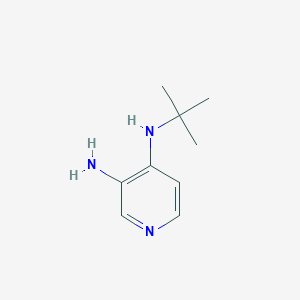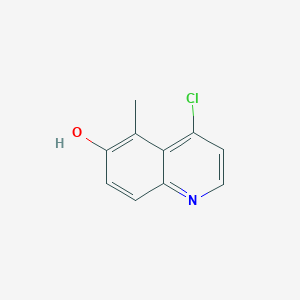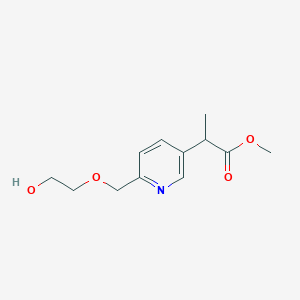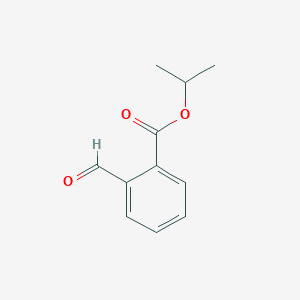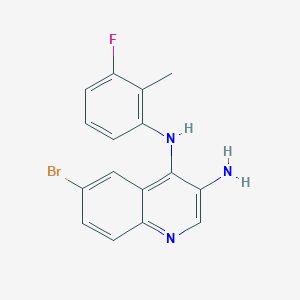![molecular formula C14H12N2O6S B13874261 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and crystallized to obtain the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
化学反応の分析
Types of Reactions
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water as the solvent.
Major Products Formed
Reduction: 2-[(4-Methylphenyl)sulfonylamino]-4-aminobenzoic acid.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Hydrolysis: 4-Methylbenzenesulfonic acid and 4-nitroaniline.
科学的研究の応用
2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-resistant bacterial strains.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The nitro group may also participate in redox reactions, contributing to the compound’s biological activity. Pathways involved include the inhibition of bacterial cell wall synthesis and the modulation of inflammatory responses .
類似化合物との比較
Similar Compounds
- 3-[(4-Methylphenyl)sulfonylamino]propanoic acid
- 2-[(4-Methylphenyl)sulfonylamino]acetic acid
- 2-[(4-Methylphenyl)sulfonylamino]benzenesulfonic acid
Uniqueness
Compared to similar compounds, 2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonyl group on the aromatic ring. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the nitro group imparts specific biological activities, such as antimicrobial and anti-inflammatory effects, which may not be as pronounced in other related compounds.
特性
分子式 |
C14H12N2O6S |
|---|---|
分子量 |
336.32 g/mol |
IUPAC名 |
2-[(4-methylphenyl)sulfonylamino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O6S/c1-9-2-5-11(6-3-9)23(21,22)15-13-8-10(16(19)20)4-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChIキー |
UUKDSJITDTUTKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)



![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
![[(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B13874233.png)
